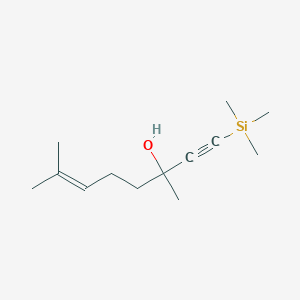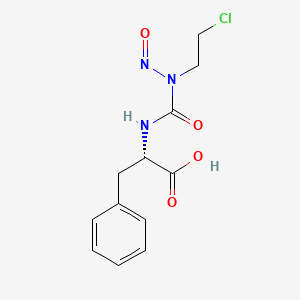![molecular formula C23H29N B14439813 1-[1-(4-Phenylphenyl)cyclohexyl]piperidine CAS No. 77415-81-7](/img/structure/B14439813.png)
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines. This compound is structurally characterized by a cyclohexyl ring substituted with a piperidine ring and a biphenyl moiety. It is known for its significant pharmacological effects, particularly in the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Phenylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-phenylphenylmagnesium bromide with cyclohexanone to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired cyclohexyl derivative. The final step involves the reaction of this intermediate with piperidine under suitable conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, acting as a noncompetitive antagonist. This interaction leads to the inhibition of calcium ion influx, which in turn affects neurotransmitter release and neuronal excitability. Additionally, it may influence other neurotransmitter systems, including dopamine and serotonin pathways .
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): Shares a similar arylcyclohexylamine structure and pharmacological profile.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Methoxetamine: A derivative of ketamine with similar effects.
Uniqueness
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is unique due to its specific biphenyl substitution, which may confer distinct pharmacological properties compared to other arylcyclohexylamines. This structural variation can influence its binding affinity and selectivity for different receptor subtypes, potentially leading to unique therapeutic applications .
特性
CAS番号 |
77415-81-7 |
|---|---|
分子式 |
C23H29N |
分子量 |
319.5 g/mol |
IUPAC名 |
1-[1-(4-phenylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(16-6-2-7-17-23)24-18-8-3-9-19-24/h1,4-5,10-15H,2-3,6-9,16-19H2 |
InChIキー |
XZRYYXBUPYYHPL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


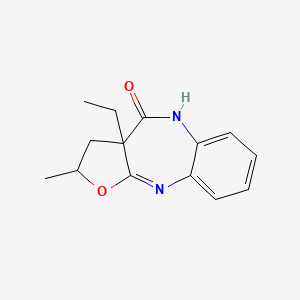

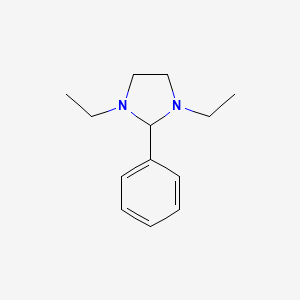
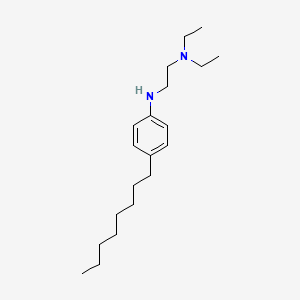

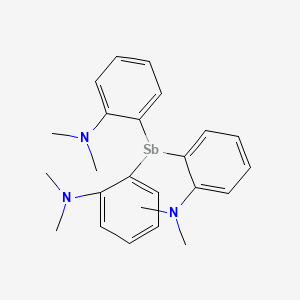
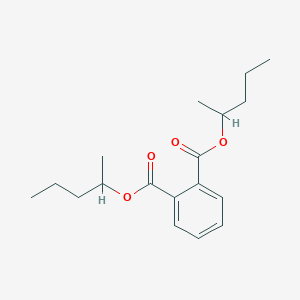
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
